molecular formula C7H6N2O B1424989 1H-Pyrrolo[3,2-b]pyridine 4-oxide CAS No. 1116136-36-7

1H-Pyrrolo[3,2-b]pyridine 4-oxide

Cat. No.: B1424989
CAS No.: 1116136-36-7
M. Wt: 134.14 g/mol
InChI Key: ORPVDSROZJCYDT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine 4-oxide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system with an oxygen atom attached to the fourth position of the pyridine ring. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by oxidation to introduce the oxygen atom at the desired position . The reaction conditions often include the use of a strong base, such as sodium hydride, and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[3,2-b]pyridine 4-oxide is unique due to the presence of the oxygen atom at the fourth position of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a pharmacophore in drug design .

Biological Activity

1H-Pyrrolo[3,2-b]pyridine 4-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Biological Activity

1H-Pyrrolo[3,2-b]pyridine derivatives have demonstrated a range of biological activities, including:

  • Anticancer Activity : Several derivatives exhibit potent inhibitory effects against various cancer cell lines.
  • Enzyme Inhibition : These compounds can act as inhibitors of specific enzymes involved in tumor progression.
  • Cell Proliferation and Apoptosis : They can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies and Findings

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • A study highlighted the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that showed potent activity against FGFR1, 2, and 3. Compound 4h exhibited IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent targeting FGFR pathways .
  • Cell Line Studies :
    • In vitro studies using breast cancer cell lines (4T1) showed that compound 4h not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities .
    • Another study evaluated a series of pyrrolo[3,4-b]pyridin-5-ones against MDA-MB-231 and MCF-7 breast cancer cell lines. The compound with the highest activity was identified at an IC50 value of 6.25 µM .
  • Mechanisms of Action :
    • The mechanism involves the disruption of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This was evidenced by immunostaining assays that showed significant disruption at concentrations as low as 0.12 µM .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1H-pyrrolo[3,2-b]pyridine derivatives:

  • Substituent Effects : Variations in substituents on the pyrrolo ring significantly influence potency. For example, compounds with electron-withdrawing groups demonstrated enhanced activity against cancer cell lines .
CompoundSubstituentIC50 (µM)Cell Line
4hNone7FGFR1
10tIndolyl0.12HeLa
1fFluorine6.25MDA-MB-231

Properties

IUPAC Name

4-hydroxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPVDSROZJCYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CC=NC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680527
Record name 4H-Pyrrolo[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-36-7
Record name 4H-Pyrrolo[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridine 4-oxide
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1H-Pyrrolo[3,2-b]pyridine 4-oxide
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1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 4
1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 5
1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 6
1H-Pyrrolo[3,2-b]pyridine 4-oxide

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